Propyromazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: . 反应条件通常涉及使用二氯甲烷等溶剂以及三乙胺等催化剂。

工业生产方法: 在工业环境中,丙吡胺嗪的生产涉及大型化学反应器,其中反应物在受控温度和压力下混合。 该工艺经过优化以实现高产率和高纯度,通常涉及诸如重结晶和色谱法的纯化步骤 .

化学反应分析

反应类型: 丙吡胺嗪会发生多种类型的化学反应,包括:

氧化: 丙吡胺嗪可以氧化形成亚砜和砜。

还原: 还原反应可以将丙吡胺嗪转化为相应的胺衍生物。

取代: 亲核取代反应可以将各种官能团引入吩噻嗪环.

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用氢化铝锂和硼氢化钠等还原剂。

主要产物:

氧化: 亚砜和砜。

还原: 胺衍生物。

取代: 各种取代的吩噻嗪衍生物.

科学研究应用

Psychopharmacological Applications

Propyromazine is utilized in managing psychiatric disorders, particularly schizophrenia and other psychotic conditions. Its mechanism of action involves antagonism of dopamine receptors, which helps mitigate symptoms associated with these disorders.

- Clinical Efficacy : Studies have shown that this compound effectively reduces positive symptoms of schizophrenia, such as hallucinations and delusions. In a clinical trial, patients treated with this compound demonstrated significant improvements in their symptomatology compared to those receiving placebo treatments .

- Sedative Properties : Beyond its antipsychotic effects, this compound is also employed as a sedative. It is particularly useful in preoperative settings to alleviate anxiety in patients undergoing surgical procedures .

Anticancer Research

Recent investigations have explored the potential of this compound in cancer therapy. Although primarily known for its psychiatric applications, there are indications that it may enhance the efficacy of certain anticancer agents.

- Combination Therapies : Research indicates that this compound can be combined with other chemotherapeutic agents to improve treatment outcomes in specific cancer types. For instance, studies have shown that when administered alongside conventional chemotherapy, this compound may help sensitize tumor cells to the effects of these drugs .

- Mechanistic Insights : The compound's ability to modulate neurotransmitter systems may play a role in influencing tumor microenvironments, potentially impacting cancer progression and response to treatment .

Drug Delivery Systems

This compound's chemical properties make it a candidate for novel drug delivery systems, particularly in enhancing the bioavailability of poorly soluble drugs.

- Nanoparticle Conjugates : Recent studies have investigated the conjugation of this compound with nanoparticles to develop targeted drug delivery systems. These conjugates can improve the solubility and stability of co-administered drugs while minimizing side effects .

- Synthesis and Characterization : Techniques such as UV-vis spectroscopy and surface-enhanced Raman spectroscopy have been employed to characterize these nanoparticle-drug conjugates, revealing insights into their stability and interaction mechanisms .

Case Studies and Research Findings

A number of case studies highlight the diverse applications of this compound:

作用机制

Propyromazine acts as an antagonist of several receptors, including dopamine D1, D2, and D4 receptors, serotonin 5-HT2A and 5-HT2C receptors, muscarinic acetylcholine receptors M1 through M5, alpha-1 adrenergic receptor, and histamine H1 receptor . Its primary sedative effect is due to its antihistamine action, which involves blocking the histamine H1 receptor .

相似化合物的比较

Promethazine: Another phenothiazine derivative with similar antihistamine properties but used more widely as an antiemetic and sedative.

Chlorpromazine: A phenothiazine used as an antipsychotic, differing from propyromazine in its stronger dopamine receptor antagonism.

Clozapine: Structurally and pharmacologically similar, but used primarily as an antipsychotic.

Uniqueness: this compound’s uniqueness lies in its selective receptor antagonism, which results in fewer extrapyramidal side effects compared to other phenothiazines. Its primary use as a sedative and antihistamine distinguishes it from other compounds in the same class .

属性

CAS 编号 |

103132-98-5 |

|---|---|

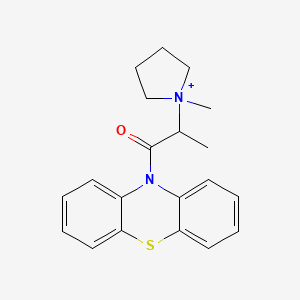

分子式 |

C20H23N2OS+ |

分子量 |

339.5 g/mol |

IUPAC 名称 |

2-(1-methylpyrrolidin-1-ium-1-yl)-1-phenothiazin-10-ylpropan-1-one |

InChI |

InChI=1S/C20H23N2OS/c1-15(22(2)13-7-8-14-22)20(23)21-16-9-3-5-11-18(16)24-19-12-6-4-10-17(19)21/h3-6,9-12,15H,7-8,13-14H2,1-2H3/q+1 |

InChI 键 |

YKNNBQKAAWCISH-UHFFFAOYSA-N |

SMILES |

CC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)[N+]4(CCCC4)C |

规范 SMILES |

CC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)[N+]4(CCCC4)C |

同义词 |

1-methyl-1-(1-(phenothiazin-10-ylcarbonyl)ethyl)pyrrolidinium bromide propyromazine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。